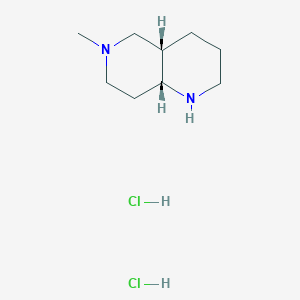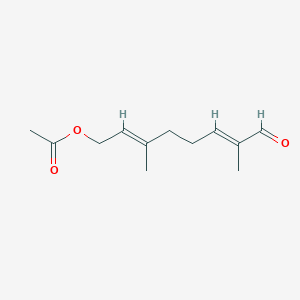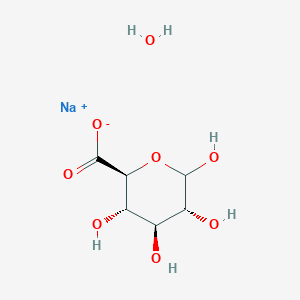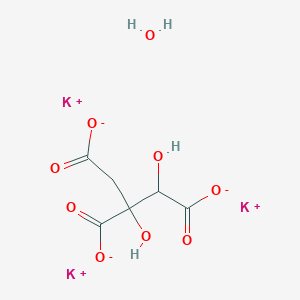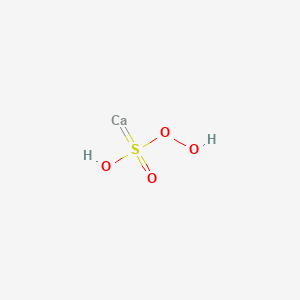
Anhydrous calcium sulfate (with indicator, 10-20 mesh)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anhydrous calcium sulfate (with indicator, 10-20 mesh) is a chemical compound with a unique structure that includes calcium, sulfur, oxygen, and hydrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anhydrous calcium sulfate (with indicator, 10-20 mesh) typically involves the reaction of calcium salts with sulfur-containing oxidizing agents under controlled conditions. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Anhydrous calcium sulfate (with indicator, 10-20 mesh) may involve large-scale reactions using specialized equipment to handle the reactants and control the reaction environment. The process may include steps such as purification and crystallization to obtain the compound in a pure form.
Chemical Reactions Analysis
Types of Reactions
Anhydrous calcium sulfate (with indicator, 10-20 mesh) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of Anhydrous calcium sulfate (with indicator, 10-20 mesh) include oxidizing agents, reducing agents, and various nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the desired reaction pathway and products.
Major Products
The major products formed from the reactions of Anhydrous calcium sulfate (with indicator, 10-20 mesh) depend on the specific reaction conditions and reagents used. These products can include various calcium and sulfur-containing compounds with different oxidation states and functional groups.
Scientific Research Applications
Anhydrous calcium sulfate (with indicator, 10-20 mesh) has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: The compound is used in industrial processes, such as catalysis and material synthesis.
Mechanism of Action
The mechanism of action of Anhydrous calcium sulfate (with indicator, 10-20 mesh) involves its interaction with molecular targets and pathways in chemical and biological systems. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions, and can participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Anhydrous calcium sulfate (with indicator, 10-20 mesh) include other calcium and sulfur-containing compounds, such as calcium sulfate and calcium sulfide.
Uniqueness
What sets Anhydrous calcium sulfate (with indicator, 10-20 mesh) apart from similar compounds is its unique combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(hydroperoxy-hydroxy-oxo-λ6-sulfanylidene)calcium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.H2O4S/c;1-4-5(2)3/h;1H,(H,2,3) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWIEGCJTPSLFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OOS(=O)(=[Ca])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaH2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
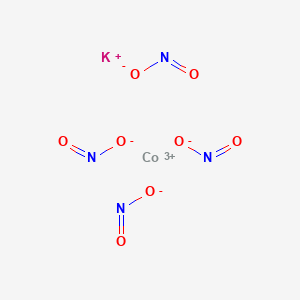
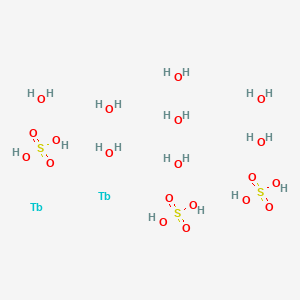
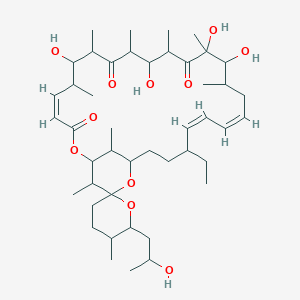
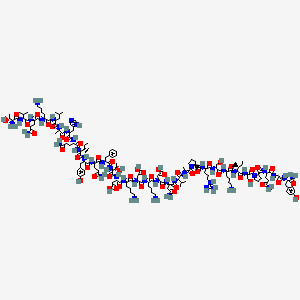
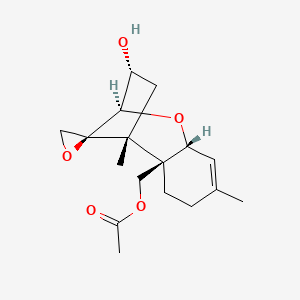

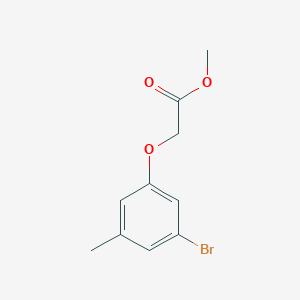
![Carbamic acid, N-[2-[(chlorocarbonyl)methylamino]ethyl]methyl-, 1,1-dimethylethyl ester](/img/structure/B8084045.png)
